3-Fluoro-4-(3-methoxyphenoxy)aniline
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Overview
Description
3-Fluoro-4-(3-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . This compound is characterized by the presence of a fluoro group, a methoxyphenoxy group, and an aniline moiety, making it a versatile scaffold in organic synthesis and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoroaniline with 3-methoxyphenol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(3-methoxyphenoxy)aniline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .
Scientific Research Applications
3-Fluoro-4-(3-methoxyphenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxyphenoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(4-methoxyphenoxy)aniline: Similar in structure but with a different position of the methoxy group.
3-Chloro-4-(3-methoxyphenoxy)aniline: Contains a chloro group instead of a fluoro group.
4-Fluoro-3-(3-methoxyphenoxy)aniline: The positions of the fluoro and methoxyphenoxy groups are interchanged.
Uniqueness
3-Fluoro-4-(3-methoxyphenoxy)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-fluoro-4-(3-methoxyphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(15)7-12(13)14/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCONSBORQLWCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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